MAK683 is a potent, selective, and orally bioavailable small molecule inhibitor of embryonic ectoderm development (EED) protein. [] It functions by disrupting the interaction between EED and trimethylated histone H3 at lysine 27 (H3K27me3), ultimately inhibiting the activity of the Polycomb Repressive Complex 2 (PRC2). [] This complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of H3K27, leading to transcriptional repression. [] Dysregulation of PRC2 activity is implicated in various cancers. []
Specific details about the molecular structure of MAK683, such as bond lengths, angles, and spatial arrangement of atoms, are not explicitly discussed in the analyzed papers. The publication mentioning its discovery identifies MAK683 as compound 22 but does not provide a structural representation. [] Further investigation into patent literature or other publicly available databases might be required to obtain detailed information about its molecular structure.
MAK683 functions by allosterically inhibiting EED, a core component of PRC2. [] It binds to the H3K27me3 binding pocket of EED, disrupting its interaction with H3K27me3. [, ] This disruption prevents PRC2 from catalyzing H3K27 trimethylation, ultimately leading to the reactivation of silenced genes that are normally repressed by PRC2. [, ] This mechanism of action makes MAK683 a promising therapeutic candidate for cancers driven by PRC2 dysregulation.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3